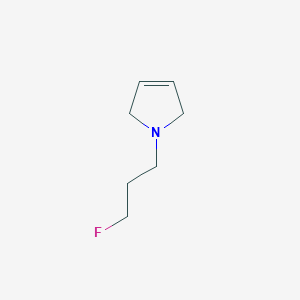
1-(3-Fluoropropyl)-2,5-dihydropyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoropropyl)-2,5-dihydropyrrole is an organic compound that belongs to the class of fluorinated pyrroles. This compound is characterized by the presence of a fluoropropyl group attached to the pyrrole ring, which imparts unique chemical and physical properties. It is used in various scientific research fields due to its versatile nature.
Mechanism of Action
Target of Action
The primary target of 1-(3-Fluoropropyl)-2,5-dihydropyrrole is the estrogen receptor (ER), specifically in the context of ER-positive breast cancer . The compound is a selective estrogen receptor degrader (SERD), which means it binds to the ER and promotes its degradation .
Mode of Action
This compound interacts with its targets by binding to the ER, leading to its degradation . This degradation of the ER disrupts the normal signaling pathways that would be activated by estrogen, a hormone that can promote the growth of ER-positive breast cancer .
Biochemical Pathways
The action of this compound affects the estrogen signaling pathway. By degrading the ER, the compound prevents the receptor from activating gene transcription in response to estrogen . This disruption can lead to a decrease in the proliferation of ER-positive breast cancer cells .
Pharmacokinetics
It is known that the compound is administered orally and reaches steady state before day 8, without accumulation
Result of Action
The molecular and cellular effects of this compound’s action include the degradation of the ER and the disruption of estrogen signaling . This can lead to a decrease in the proliferation of ER-positive breast cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of estrogen in the body can affect the compound’s efficacy, as estrogen would compete with the compound for binding to the ER
Biochemical Analysis
Biochemical Properties
Similar compounds, such as 1-Bromo-3-fluoropropane, have been used as reagents in chemical reactions
Cellular Effects
Similar fluoropropyl compounds have been used in the development of radiotracers for imaging sigma-1 receptors in the brain
Molecular Mechanism
Research on similar compounds suggests potential interactions with sigma-1 receptors
Metabolic Pathways
Similar compounds have been implicated in various metabolic processes
Transport and Distribution
Similar compounds have been used as radiotracers, suggesting potential interactions with transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluoropropyl)-2,5-dihydropyrrole can be synthesized through several synthetic routes. One common method involves the reaction of 2,5-dihydropyrrole with 1-bromo-3-fluoropropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoropropyl)-2,5-dihydropyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrrole compounds.
Substitution: The fluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole compounds.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
1-(3-Fluoropropyl)-2,5-dihydropyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a reagent in chemical manufacturing processes.
Comparison with Similar Compounds
- 1-(3-Fluoropropyl)pyrrole
- 1-(3-Fluoropropyl)azetidine
- 1-(3-Fluoropropyl)indole
Comparison: 1-(3-Fluoropropyl)-2,5-dihydropyrrole is unique due to its specific structural features, such as the presence of the fluoropropyl group and the dihydropyrrole ring. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. For example, 1-(3-Fluoropropyl)pyrrole lacks the dihydropyrrole ring, which may result in different reactivity and biological properties.
Properties
IUPAC Name |
1-(3-fluoropropyl)-2,5-dihydropyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN/c8-4-3-7-9-5-1-2-6-9/h1-2H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBFLCWSAVSGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
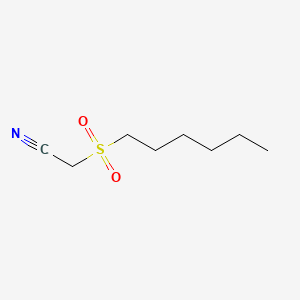
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2729102.png)
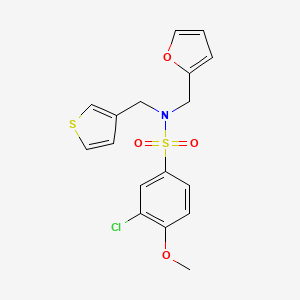
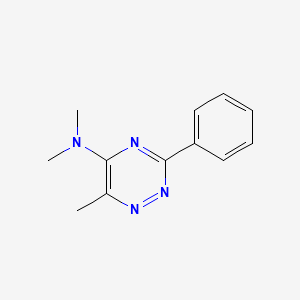
![3-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2729105.png)



![2-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729110.png)
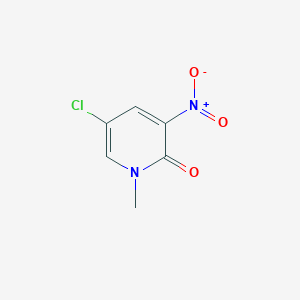

![N-(3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}phenyl)-2-methylcyclopropane-1-carboxamide](/img/structure/B2729115.png)
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide;hydrochloride](/img/structure/B2729119.png)

